Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl 2-(carboxymethyl)-3-methylpiperidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(hydroxymethyl)-piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.
Benzyl 3-methylpiperidine-1-carboxylate: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-3-methylpiperidine-1-carboxylate: Lacks the benzyl group.
Uniqueness
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is unique due to the presence of all three functional groups (benzyl, hydroxymethyl, and carboxylate) on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic implications based on diverse research findings.
Structural Characteristics
This compound features a piperidine ring, a hydroxymethyl group, and a benzyl moiety. Its molecular formula is C15H21N1O3 with a molecular weight of approximately 263.34 g/mol. These structural elements contribute to the compound's solubility and reactivity, making it a candidate for various biological applications.
The precise mechanisms of action for this compound are not fully elucidated; however, its structure suggests potential interactions with neurotransmitter receptors and other molecular targets. The hydroxymethyl and carboxylate groups may enhance binding affinity to specific enzymes or receptors involved in neurological pathways and other biological processes.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor . It has been studied for its potential to inhibit various enzymes linked to neurological disorders. For instance, the compound's structural characteristics suggest it might interact with cholinesterases or monoamine oxidases, which are critical in the metabolism of neurotransmitters .
Antiproliferative Effects
Preliminary studies have shown that derivatives of piperidine compounds exhibit antiproliferative activity against cancer cell lines. For example, related compounds have demonstrated significant growth inhibition in human breast and ovarian cancer cells . The IC50 values for these activities vary, indicating that structural modifications can enhance potency.
Study on Anticancer Activity
A notable study investigated the antiproliferative effects of benzyl-piperidine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM depending on the specific derivative and cancer type .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 19.9 |
This compound | OVCAR-3 (Ovarian) | 75.3 |
Pharmacological Implications
The potential pharmacological applications of this compound are vast. Its role as an enzyme inhibitor opens avenues for developing therapeutic agents targeting neurological disorders such as Alzheimer's disease and other cognitive impairments . Additionally, its antiproliferative properties suggest possible applications in oncology, particularly in developing targeted cancer therapies.
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-9-16(14(12)10-17)15(18)19-11-13-7-3-2-4-8-13/h2-4,7-8,12,14,17H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXRPARFWOJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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